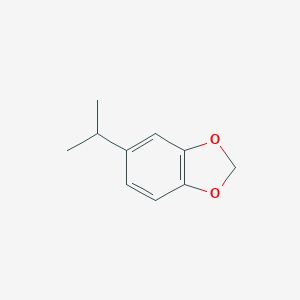

5-Isopropyl-1,3-benzodioxole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-propan-2-yl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUBNQSPUZXGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the 1,3 Benzodioxole Class

The 1,3-benzodioxole (B145889), also known as methylenedioxybenzene, forms the core of 5-Isopropyl-1,3-benzodioxole. This parent structure consists of a benzene (B151609) ring fused to a five-membered dioxole ring containing two oxygen atoms. hmdb.cachemicalbook.comwikipedia.org This arrangement classifies it as a heterocyclic compound. wikipedia.org The fusion of the dioxole ring to the aromatic benzene ring creates a planar and rigid scaffold that is a key feature in many naturally occurring and synthetic compounds. chemicalbook.com

The general class of benzodioxoles are organic compounds that feature a benzene ring fused to a dioxole ring. hmdb.cafoodb.ca The presence of the methylenedioxy group (-O-CH2-O-) is a defining characteristic. wikipedia.org The IUPAC name for this compound is 5-propan-2-yl-1,3-benzodioxole. nih.gov

Derivatives of 1,3-benzodioxole are synthesized through various methods, often involving the reaction of catechol with a dihalomethane or the condensation of catechol with an aldehyde or ketone. chemicalbook.ingoogle.com These synthetic routes allow for the introduction of various substituents onto the benzene ring, leading to a diverse family of compounds with a wide range of chemical and physical properties.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H12O2 |

| Molar Mass | 164.20 g/mol |

| IUPAC Name | 5-propan-2-yl-1,3-benzodioxole |

| Synonyms | This compound, 1,3-Benzodioxole, 5-(1-methylethyl)- |

| Data sourced from PubChem CID 13934185 nih.gov |

Significance of the 1,3 Benzodioxole Scaffold in Organic and Medicinal Chemistry

General Synthetic Approaches to the 1,3-Benzodioxole Core

The construction of the 1,3-benzodioxole scaffold is a critical first step, with the reaction of catechols and dihalomethanes being a primary and historically significant method. smolecule.com

The classical and widely adopted method for synthesizing the 1,3-benzodioxole core involves the condensation reaction of catechol with a dihalomethane, such as dichloromethane (B109758) or diiodomethane. wikipedia.orgchemicalbook.com This reaction, known as Williamson ether synthesis, proceeds via nucleophilic substitution. Typically, the catechol is treated with a base, such as a concentrated aqueous alkali, to deprotonate the hydroxyl groups, forming a more nucleophilic catecholate dianion. chemicalbook.com This dianion then reacts with the dihalomethane, displacing the halide ions in a two-step process to form the five-membered dioxole ring fused to the benzene (B151609) ring. wikipedia.org

The efficiency of this synthesis can be enhanced by using phase-transfer catalysts, like tetraalkylammonium or phosphonium (B103445) salts, which facilitate the reaction between the aqueous alkaline solution and the organic reactants. chemicalbook.com The careful control of reaction parameters, including temperature and pH, is crucial for achieving high yields and purity of the resulting 1,3-benzodioxole. chemicalbook.com This foundational method provides the parent structure from which various substituted derivatives, including 5-isopropyl-1,3-benzodioxole, can be prepared.

Specific Synthesis and Modification of the this compound Moiety

Once the benzodioxole core is obtained, or starting with a pre-substituted catechol, further reactions can be employed to introduce or modify substituents on the aromatic ring. These reactions allow for the specific synthesis of this compound and its conversion into other valuable chemical intermediates.

Halogenation is a key electrophilic aromatic substitution reaction used to functionalize the benzodioxole ring, making it amenable to further synthetic transformations. The bromination of this compound is a targeted example of this process.

In a representative procedure, this compound is dissolved in an inert solvent like carbon tetrachloride. prepchem.com A solution of bromine in the same solvent is then added dropwise at a reduced temperature (e.g., -5°C to 5°C) to control the reaction rate and prevent over-bromination. The mixture is stirred for several hours to ensure complete reaction. prepchem.com Following the reaction, the mixture is typically worked up by washing with an aqueous solution of sodium bicarbonate to neutralize any remaining acid and sodium thiosulfate (B1220275) to quench excess bromine. prepchem.com Extraction with an organic solvent such as chloroform, followed by drying and concentration, yields the crude brominated product, specifically 5-bromo-6-isopropyl-1,3-benzodioxole. prepchem.com

| Reactant | Reagent(s) | Solvent | Product | Reference |

| This compound | Bromine (Br₂) | Carbon tetrachloride | 5-Bromo-6-isopropyl-1,3-benzodioxole | prepchem.com |

Chloromethylation introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring, creating a reactive handle for subsequent nucleophilic substitution reactions. This electrophilic substitution is typically carried out on benzodioxole derivatives like dihydrosafrole (B124246) (5-propyl-1,3-benzodioxole), a close structural analog of this compound. researchgate.net

The reaction often employs a mixture of paraformaldehyde and hydrogen chloride in the presence of a catalyst or in a suitable solvent system, such as acetic acid. epo.orggoogle.com The process involves the in-situ generation of an electrophilic species that attacks the electron-rich benzodioxole ring. The reaction conditions, including temperature and the ratio of reactants, are optimized to favor mono-chloromethylation and achieve high regioselectivity. researchgate.netgoogle.com The resulting product, such as 5-chloromethyl-6-propyl-1,3-benzodioxole, is a key intermediate for synthesizing more complex molecules. researchgate.netnih.gov

To introduce longer or more complex alkyl chains onto the benzodioxole ring, a two-step sequence of Friedel-Crafts acylation followed by reduction is often preferred over direct Friedel-Crafts alkylation. chemistrysteps.com This approach circumvents the issues of carbocation rearrangements and polyalkylation that can plague direct alkylation. chemistrysteps.comlibretexts.org

First, a Friedel-Crafts acylation is performed by reacting the benzodioxole substrate with an acylating agent, such as an acyl chloride or acid anhydride (B1165640) (e.g., propionyl chloride or propionic anhydride), in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. nih.govgoogle.comrsc.org This reaction introduces an acyl group (R-C=O) onto the aromatic ring, forming a ketone. Due to the electron-withdrawing nature of the acyl group, the product is deactivated towards further substitution, preventing polyacylation. rsc.org

In the second step, the resulting aryl ketone is reduced to the corresponding alkyl group. Common methods for this reduction include the Wolff-Kishner reaction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). chemistrysteps.com Catalytic hydrogenation can also be employed for the reduction of benzylic carbonyls. chemistrysteps.com This acylation-reduction sequence provides a reliable method for synthesizing various alkyl-substituted benzodioxoles. google.com

| Reaction | Typical Reagents | Purpose | Reference |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., ZnCl₂, AlCl₃) | Introduces an acyl group to the aromatic ring. | nih.govgoogle.com |

| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), base (e.g., KOH), heat | Reduces the ketone to a methylene (B1212753) (-CH₂-) group. | chemistrysteps.com |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | Reduces the ketone to a methylene (-CH₂-) group. | chemistrysteps.com |

The 1,3-benzodioxole moiety, including substituted variants like this compound, serves as a versatile building block in the synthesis of more complex molecules, particularly those containing additional heterocyclic rings. ksu.kz These larger structures are often investigated for their potential pharmacological activities. nih.govfrontiersin.orgnajah.edu

One powerful method for this incorporation is the Suzuki-Miyaura coupling reaction. For instance, a bromo-substituted benzodioxole can be coupled with various boronic acids in the presence of a palladium catalyst. worldresearchersassociations.com This cross-coupling reaction allows for the formation of a carbon-carbon bond, linking the benzodioxole scaffold to other aromatic or heterocyclic systems. A study detailed the synthesis of novel 1,2,3-triazole derivatives starting from (6-bromobenzo[d] chemicalbook.comchemicalbook.comdioxol-5-yl)methanol, which was then coupled with different boronic acids to produce complex heterocyclic products. worldresearchersassociations.com

Another strategy involves modifying a functional group on the benzodioxole ring. For example, benzo[d] chemicalbook.comchemicalbook.comdioxol-5-amine can be reacted with 2-(one-benzylthio)acetic acid derivatives to form N-(benzo[d] chemicalbook.comchemicalbook.comdioxol-5-yl)-2-(one-benzylthio) acetamides. nih.govfrontiersin.org This synthesis creates a larger molecule incorporating an amide and a thioether linkage, demonstrating how the benzodioxole core can be integrated into diverse molecular architectures. nih.govfrontiersin.org Similarly, condensation reactions between 1,3-benzodioxole-5-carbaldehyde and other molecules can lead to the formation of pyrimidine, oxazole, and pyrazole-containing compounds. researchgate.net

Green Chemistry Principles in Benzodioxole Synthesis

The synthesis of benzodioxole derivatives is increasingly guided by the principles of green chemistry, which aim to create more environmentally benign and efficient chemical processes. A prominent green approach is the use of microwave-assisted synthesis. researchgate.net This technique has been successfully applied to produce 2-phenyl-substituted 1,3-benzodioxole derivatives by reacting catechol with various benzoic acid derivatives. tandfonline.comtandfonline.com

One notable method employs microwave irradiation in the presence of polyphosphoric acid, which serves as both a catalyst and a solvent. tandfonline.com This approach offers significant advantages over conventional methods, including drastically reduced reaction times (from hours to as short as 30–120 seconds), improved product yields (typically between 60–85%), and the elimination of toxic organic solvents like benzene and toluene. tandfonline.comtandfonline.com The reduced energy consumption and avoidance of hazardous materials align with the core tenets of green chemistry. researchgate.net

The efficiency of this microwave-assisted reaction can be influenced by the nature of the substituents on the benzoic acid precursor. tandfonline.com Studies have shown that benzoic acid substituted with electron-withdrawing groups, such as chlorine, or weak electron-donating groups results in shorter reaction times and good yields. tandfonline.comtandfonline.com Conversely, strong electron-donating groups like -OH and -NH2 tend to increase the reaction time and lower the yield. tandfonline.comtandfonline.com

Other green strategies in organic synthesis that are applicable to benzodioxole production include the use of recyclable heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov The development of one-pot, solvent-free syntheses, often facilitated by microwave assistance, further contributes to the green profile of these reactions by reducing procedural steps and solvent use. acs.org These methodologies represent a shift towards more sustainable and economical production of benzodioxole-based compounds. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Benzodioxole Derivatives

| Feature | Conventional Methods | Microwave-Assisted Green Method |

|---|---|---|

| Catalysts | P₂O₅, toluene-p-sulphonic acid, trimethyl silyl (B83357) chloride, super acids. tandfonline.com | Polyphosphoric acid. tandfonline.com |

| Solvents | Often requires toxic solvents like benzene and toluene. tandfonline.com | Solvent-free; polyphosphoric acid acts as the solvent. tandfonline.com |

| Reaction Time | Often several hours. tandfonline.com | 30–120 seconds. tandfonline.com |

| Yield | Variable, often lower. | 60–85%. tandfonline.com |

| Energy Use | Higher due to prolonged heating. | Lower due to short reaction times. researchgate.net |

| Environmental Impact | Generates hazardous waste from solvents and catalysts. | Minimal waste, avoids toxic solvents. researchgate.net |

Precursor Chemical Analysis in Benzodioxole Derivative Synthesis

The successful synthesis of this compound and its derivatives relies heavily on the purity of the precursor chemicals and the careful monitoring of the reaction progress. A suite of analytical techniques is employed to characterize starting materials, intermediates, and final products to ensure identity, purity, and yield. ias.ac.inmdpi.com

Common precursors for the benzodioxole scaffold include catechol and its substituted analogues, as well as various aldehydes and ketones. tandfonline.comsigmaaldrich.cn For instance, in the synthesis of MDMA from non-controlled precursors, 5-bromo-1,3-benzodioxole was identified as a useful starting material. acs.org Analysis of this precursor is crucial; suppliers' batches were screened to identify impurities like 5,6-dibromo-1,3-benzodioxole (B1296138) and to confirm the absence of problematic isomers such as 4-bromo-1,3-benzodioxole. acs.org

Throughout the synthesis, analytical methods are critical for monitoring the transformation of these precursors. Thin-layer chromatography (TLC) is a simple and rapid technique used to track the completion of a reaction, such as the microwave-assisted synthesis of benzodioxole derivatives using a mobile phase of ethyl acetate (B1210297) and petroleum ether. tandfonline.comias.ac.in

For detailed structural confirmation and purity assessment of both precursors and products, a combination of spectroscopic and chromatographic methods is standard. ias.ac.inmdpi.com These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to elucidate the precise structure of the molecules, confirming the arrangement of protons and carbon atoms. nih.gov For example, in the characterization of a benzodioxole derivative, ¹H NMR can identify the singlet peak characteristic of the -OCH₂O- protons of the dioxole ring. najah.edu

Fourier Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify the presence of specific functional groups, such as the characteristic peaks for the ether linkages (C-O-C) in the benzodioxole ring or carbonyl groups in derivatives. rsc.org

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an accurate molecular weight, which helps to confirm the elemental composition of the synthesized compound. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for separating components of a mixture and identifying them, as well as assessing product purity. nih.gov

Elemental Analysis : This method determines the percentage composition of elements (like C, H, N) in a compound, providing fundamental data to verify the empirical formula. iucr.org

By employing these analytical tools, chemists can ensure the quality of starting materials, verify the formation of intermediates, and confirm the structure and purity of the final benzodioxole derivatives. ias.ac.in

Table 2: Analytical Techniques in Benzodioxole Synthesis

| Analytical Technique | Purpose in Synthesis | Information Provided |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring. tandfonline.com | Indicates reaction completion by showing the disappearance of starting materials and appearance of products. tandfonline.com |

| Gas Chromatography (GC) | Purity assessment of volatile compounds. | Determines the percentage purity of starting materials and final products. |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation. mdpi.com | Provides detailed information on the chemical structure, connectivity, and chemical environment of atoms. nih.gov |

| FT-IR Spectroscopy | Functional group identification. | Confirms the presence of key functional groups (e.g., C=O, C-O-C ether bonds). rsc.org |

| Mass Spectrometry (MS/HRMS) | Molecular weight and formula determination. mdpi.com | Confirms the molecular weight and elemental composition of the product. mdpi.com |

| Elemental Analysis | Empirical formula verification. ias.ac.in | Measures the mass fractions of elements (C, H, N, etc.) to confirm the chemical formula. iucr.org |

Structural Elucidation and Advanced Characterization of 5 Isopropyl 1,3 Benzodioxole and Its Analogs

Determination of Molecular Formula and Molecular Weight

The foundational step in the characterization of a chemical compound is the determination of its molecular formula and molecular weight. For 5-Isopropyl-1,3-benzodioxole, this is derived from its constituent elements. The structure consists of a 1,3-benzodioxole (B145889) core substituted with an isopropyl group at the 5-position.

Based on its structure, the molecular formula of this compound is determined to be C₁₀H₁₂O₂. This formula is identical to its structural isomer, 5-propyl-1,3-benzodioxole. nist.gov The molecular weight is calculated from the atomic masses of its constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u).

The calculated molecular weight for this compound is approximately 164.20 g/mol . nist.govchemeo.com This value is a critical parameter used in various analytical techniques, particularly in mass spectrometry for the identification of the molecular ion peak.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental NMR data for this compound is not widely available in public databases, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds. beilstein-journals.orgcaltech.edursc.org

Expected ¹H NMR Spectral Features:

Aromatic Protons: Three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-7.0 ppm). Their specific shifts and coupling constants would depend on their position relative to the isopropyl and dioxole groups.

Dioxole Protons: The two protons of the methylenedioxy group (-O-CH₂-O-) would likely appear as a singlet at approximately δ 5.9-6.0 ppm.

Isopropyl Group Protons: The isopropyl group would exhibit a characteristic pattern: a septet for the single methine proton (-CH-) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton would be expected around δ 2.8-3.0 ppm, and the methyl protons around δ 1.2-1.3 ppm.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: The six carbons of the benzene ring would show distinct signals in the aromatic region (δ 100-150 ppm).

Dioxole Carbon: The methylene (B1212753) carbon of the dioxole group would likely appear around δ 101 ppm.

Isopropyl Group Carbons: The methine carbon would be expected around δ 34 ppm, and the two equivalent methyl carbons around δ 24 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~6.5-7.0 | ~100-150 |

| -O-CH₂-O- | ~5.9-6.0 | ~101 |

| Isopropyl -CH- | ~2.8-3.0 | ~34 |

| Isopropyl -CH₃ | ~1.2-1.3 | ~24 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 164.

The fragmentation of the molecular ion upon electron ionization would likely involve the loss of stable neutral fragments. A primary fragmentation pathway for this compound is the cleavage of the bond between the aromatic ring and the isopropyl group. This would result in the loss of a propyl radical (•C₃H₇, mass of 43) or a methyl radical (•CH₃, mass of 15) from the isopropyl group, leading to significant fragment ions. libretexts.org

Expected Fragmentation Patterns:

Loss of a methyl group: A peak at m/z 149, corresponding to the [M-15]⁺ ion, would be expected from the loss of a methyl radical from the isopropyl substituent.

Loss of a propyl group: The loss of the entire isopropyl group would lead to a fragment at m/z 121.

Tropylium (B1234903) ion formation: Aromatic compounds often rearrange to form stable tropylium ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 164 | Molecular Ion [M]⁺ |

| 149 | [M - CH₃]⁺ |

| 121 | [M - C₃H₇]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. While X-ray crystallography has been successfully employed to determine the structures of various 1,3-benzodioxole derivatives, nih.govresearchgate.netresearchgate.net a specific crystal structure for this compound is not currently available in the public domain.

Should a crystalline form of this compound be obtained, X-ray diffraction analysis would be expected to reveal the planarity of the benzodioxole ring system and the specific conformation of the isopropyl group relative to the ring. It would also elucidate the packing of the molecules in the crystal lattice and any significant intermolecular forces, such as van der Waals interactions or weak hydrogen bonds.

Spectroscopic Analysis of Structural Isomers (e.g., 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole)

The characterization of a compound is often aided by comparing its spectroscopic data with that of its structural isomers. A relevant isomer of this compound is 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole. This compound has the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . scbt.comclearsynth.com

Detailed experimental spectroscopic data for 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole is not readily found in publicly accessible literature. However, a comparative analysis would be expected to show significant differences in the NMR and mass spectra due to the different arrangement of the substituents on the benzodioxole core. For instance, the ¹H NMR spectrum of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole would lack the characteristic singlet for the -O-CH₂-O- group and instead show a singlet for the two equivalent methyl groups at the 2-position. Its mass spectrum would also exhibit a different fragmentation pattern reflecting its unique structure.

Table 4: Molecular Properties of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ scbt.comclearsynth.com |

| Molecular Weight | 192.25 g/mol scbt.com |

Computational Chemistry and Structure Activity Relationship Sar Studies of 5 Isopropyl 1,3 Benzodioxole Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful means to investigate the intrinsic properties of molecules, offering a deep understanding of their electronic structure and reactivity. These calculations, often employing Density Functional Theory (DFT), provide access to a range of molecular descriptors that are crucial for interpreting and predicting chemical behavior.

For 1,3-benzodioxole (B145889) derivatives, quantum chemical calculations have been utilized to determine key electronic parameters. researchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), electronegativity (χ), global hardness (η), and softness (σ). researchgate.net

The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly important. EHOMO is related to the electron-donating ability of a molecule, while ELUMO reflects its electron-accepting capacity. A smaller energy gap (ΔE) generally indicates higher molecular reactivity, suggesting that the molecule is more polarizable and will have stronger interactions with other species. researchgate.net

Studies on related 1,3-benzodioxole derivatives have shown how substituents on the benzodioxole ring influence these electronic properties. For instance, the introduction of different functional groups can modulate the electron density distribution across the molecule, thereby altering its reactivity and potential biological activity. These computational approaches are applicable to a wide range of metals, as most possess vacant d-orbitals capable of accepting electrons from donor molecules. researchgate.net

Below is a table summarizing typical quantum chemical parameters that are calculated for 1,3-benzodioxole derivatives.

| Parameter | Symbol | Significance |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Electron-donating ability |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Electron-accepting ability |

| Energy Gap | ΔE | Reactivity and polarizability |

| Electronegativity | χ | Tendency to attract electrons |

| Global Hardness | η | Resistance to change in electron distribution |

| Global Softness | σ | Reciprocal of global hardness, indicates reactivity |

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For derivatives of 5-isopropyl-1,3-benzodioxole, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding interactions. For example, a study on a novel 1,3-benzodioxole derivative, N-[(1E)-1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine, utilized molecular docking to predict its biological activity. nih.gov Such studies can reveal crucial information about the binding mode, including the specific amino acid residues involved in the interaction and the types of intermolecular forces at play, such as hydrogen bonds and hydrophobic interactions.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a protein data bank or generated through homology modeling. The ligand, in this case, a this compound derivative, is then docked into the active site of the protein using a scoring function to estimate the binding affinity. The results are often visualized to analyze the binding pose and interactions in detail.

The following table illustrates the kind of data typically generated from molecular docking studies.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Derivative A | Protein X | -8.5 | TYR23, PHE56, LYS102 |

| Derivative B | Protein X | -7.9 | TYR23, VAL87, ASN105 |

| Derivative C | Protein Y | -9.2 | ARG11, LEU45, GLU98 |

These simulations can guide the design of new derivatives with improved binding affinities and selectivities by identifying key structural features that contribute to the binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov These properties, known as molecular descriptors, can be calculated from the molecular structure and can be steric, electronic, hydrophobic, or topological in nature.

For 1,3-benzodioxole derivatives, QSAR studies have been employed to correlate their structural features with various biological activities. For instance, a QSAR study on the antilipid peroxidative activity of substituted benzodioxoles has been reported. researchgate.net In such a study, a dataset of compounds with known activities is used to build a QSAR model. This model is then validated to ensure its predictive power.

A typical QSAR model can be represented by a linear or non-linear equation of the form:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the predictive ability of the model.

Below is an example of a data table that might be used in a QSAR study of this compound derivatives.

| Compound | LogP | Molar Refractivity | Dipole Moment | Biological Activity (IC50, µM) |

| Derivative 1 | 3.2 | 45.6 | 2.1 | 15.2 |

| Derivative 2 | 3.5 | 48.2 | 2.5 | 10.8 |

| Derivative 3 | 2.9 | 43.1 | 1.9 | 22.5 |

By identifying the key descriptors that influence the biological activity, QSAR models can provide valuable insights into the mechanism of action and guide the design of more potent compounds.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. These methods provide insights into the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a biological receptor.

Molecular dynamics simulations, on the other hand, simulate the motion of atoms and molecules over time by solving Newton's equations of motion. MD simulations can provide a detailed picture of the dynamic behavior of a ligand-receptor complex, including the stability of the binding pose and the role of solvent molecules. For instance, a molecular dynamics study was conducted on 2,2-diphenyl-1,3-benzodioxole (B8658578) to investigate its root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.gov

The results of MD simulations are often analyzed in terms of various parameters, such as the root-mean-square deviation (RMSD) of the atomic positions, which provides a measure of the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which indicates their flexibility.

The following table presents typical data obtained from an MD simulation of a ligand-protein complex.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 3 |

| 10 | 1.2 | 1.5 | 2 |

| 20 | 1.5 | 1.8 | 3 |

| 30 | 1.4 | 1.7 | 4 |

| 40 | 1.6 | 1.9 | 2 |

| 50 | 1.5 | 1.8 | 3 |

These simulations can provide a more realistic and dynamic view of molecular interactions compared to static methods like molecular docking, and they can be crucial for understanding the detailed mechanism of action of this compound derivatives.

Biological and Pharmacological Investigations of 5 Isopropyl 1,3 Benzodioxole Scaffolds in Vitro and Mechanistic Focus

Enzymatic Inhibition Studies

The unique electronic and steric properties of the 5-isopropyl-1,3-benzodioxole ring system make it an attractive candidate for enzyme inhibition. Researchers have explored its effects on various enzymes, revealing a spectrum of activities from receptor antagonism to the modulation of metabolic pathways.

Inhibition of P2X Receptors (P2X4, P2X7)

Derivatives of 1,3-benzodioxole (B145889) have been investigated as antagonists for P2X receptors, which are ATP-gated ion channels involved in inflammatory and neuropathic pain pathways.

Recent studies have highlighted the therapeutic potential of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as selective and potent antagonists of both P2X4 and P2X7 receptors frontiersin.org. Furthermore, research into piperazine-based P2X4 receptor antagonists has led to the synthesis of compounds incorporating the benzodioxole moiety. One such compound, 2-[(Benzo[d] frontiersin.orgresearchgate.netdioxol-5-yloxy)methyl]-1-(4-fluorophenyl)piperazine, emerged from the structural framework of paroxetine and demonstrated P2X4R antagonistic activity nih.gov. While these studies establish the importance of the 1,3-benzodioxole scaffold in targeting P2X receptors, specific data on 5-isopropyl substituted derivatives is still emerging.

Inhibition of Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. The 1,3-benzodioxole scaffold has been incorporated into molecules designed to inhibit this enzyme.

A study focused on the synthesis of a novel thiadiazole-benzodioxole derivative investigated its potential for acetylcholinesterase inhibition researchgate.netdergipark.org.tr. The synthesized compound, which features the 1,3-benzodioxole ring, demonstrated inhibitory activity against AChE, with a calculated IC50 value of 0.114±0.005 µM dergipark.org.tr. This research underscores the utility of the benzodioxole nucleus in the design of new acetylcholinesterase inhibitors researchgate.netdergipark.org.tr.

Inhibition of Phosphodiesterases (e.g., PDE4)

Phosphodiesterase 4 (PDE4) is a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 is a validated therapeutic approach for inflammatory diseases.

A notable benzodioxole-based derivative, LASSBio-448, has been identified as an inhibitor of all four PDE4 isoforms dergipark.org.tr. This compound demonstrated significant efficacy in preclinical models of lung inflammation. Docking studies have suggested that the two oxygen atoms of the 1,3-benzodioxole ring can form interactions with amino acid residues within the active site of PDE4B, such as Cys358, His160, and His204 dergipark.org.tr.

| Compound | PDE4A IC50 (µM) | PDE4B IC50 (µM) | PDE4C IC50 (µM) | PDE4D IC50 (µM) |

| LASSBio-448 | 0.7 | 1.4 | 1.1 | 4.7 |

Following the promising results with LASSBio-448, a novel class of derivatives containing a sulfonyl hydrazone function was synthesized. Within this series, the compound LASSBio-1632 showed potent inhibition of PDE4A and PDE4D with IC50 values of 0.5 µM and 0.7 µM, respectively dergipark.org.tr.

Modulation of Microsomal Cytochrome P450 Enzymes

The 1,3-benzodioxole moiety is known to interact with the cytochrome P450 (CYP450) enzyme system, a critical component of drug metabolism. These interactions can lead to either inhibition or induction of these enzymes.

Studies have shown that 1,3-benzodioxole derivatives can act as inducers of hepatic microsomal cytochrome P-450 frontiersin.orgresearchgate.net. Research on various substituted 1,3-benzodioxoles, including the structurally similar 5-tert-butyl-1,3-benzodioxole, has demonstrated their ability to induce cytochrome P-450 and form metabolite-cytochrome P-450 complexes both in vitro and in vivo researchgate.net. Specifically, 1,3-benzodioxole derivatives that form stable metabolite complexes with cytochrome P-450 have been found to be more effective inducers of both cytochrome P-450 and aryl hydrocarbon (benzo[α]pyrene) hydroxylase (AHH) activity frontiersin.org. This induction is believed to be linked to the methylene (B1212753) carbon of the benzodioxole ring researchgate.net.

Thioredoxin System Inhibition

The thioredoxin system plays a crucial role in maintaining cellular redox balance and is a target for anticancer drug development. The 1,3-benzodioxole scaffold has been utilized in the design of inhibitors for this system.

Research has demonstrated that conjugating 1,3-benzodioxole derivatives with arsenicals leads to compounds that can effectively inhibit the thioredoxin system nih.gov. These conjugates were shown to perform better in anti-proliferation studies by inhibiting the thioredoxin system, which in turn induces oxidative stress and initiates apoptosis in cancer cells both in vitro and in vivo nih.gov. This approach highlights a promising strategy for enhancing the anti-tumor efficiency of arsenicals by incorporating the 1,3-benzodioxole moiety nih.gov.

EZH1 and EZH2 Activity Inhibition

Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are histone methyltransferases that are attractive targets for cancer therapy. The 1,3-benzodioxole scaffold has been identified as a core component of dual EZH1/2 inhibitors.

A patent application has described 1,3-benzodioxole derivatives as potential EZH1 and/or EZH2 inhibitors. Furthermore, the potent EZH1/2 dual inhibitors (R)-OR-S1 and its chlorinated analog (R)-OR-S2 (valemetostat) are characterized by a bicyclic core structure that includes 1,3-benzodioxole. These compounds have demonstrated greater potency and efficacy in preclinical models compared to more selective EZH2 inhibitors.

| Compound | EZH1 IC50 (nM) | EZH2 IC50 (nM) |

| (R)-OR-S1 | 21 | 24 |

| (R)-OR-S2 | 23 | 16 |

| OR-S0 (EZH2 selective) | 91 | 11 |

The development of these dual inhibitors, which are more effective than EZH2-selective inhibitors in certain cancer models, underscores the importance of the 1,3-benzodioxole scaffold in targeting these epigenetic regulators.

Receptor Agonism and Antagonism

Derivatives of the 1,3-benzodioxole scaffold have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1). Auxins are a class of plant hormones that play a critical role in plant development, and TIR1 is a key F-box protein that functions as a primary auxin receptor. nih.gov

In one study, a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized based on the TIR1 receptor structure. nih.govresearchgate.net One particular compound, designated K-10, demonstrated significant auxin-like physiological functions. nih.govresearchgate.net Investigations using auxin-related mutants confirmed that K-10 is recognized by the TIR1 receptor. researchgate.net The mechanism of action involves auxin binding to a surface pocket on TIR1, which enhances the interaction between TIR1 and its substrate, the Aux/IAA transcriptional repressors. nih.gov This enhanced interaction promotes the ubiquitination and subsequent degradation of the Aux/IAA proteins, leading to the activation of auxin-responsive genes. nih.gov Compounds like K-10 act as auxin agonists by facilitating this interaction, effectively mimicking the natural hormone. nih.govnih.gov

Antiproliferative and Cytotoxic Activities in Cell Lines (In Vitro)

The 1,3-benzodioxole nucleus is a structural feature of several known clinical antitumor agents, including the podophyllotoxin derivatives etoposide and teniposide, highlighting the importance of this moiety for cytotoxic activity. nih.gov Synthetic derivatives of 1,3-benzodioxole have been evaluated for their in vitro antitumor activity against various human tumor cell lines.

A series of synthesized 1,3-benzodioxole derivatives were screened for their growth inhibitory effects. researchgate.net Among the tested compounds, certain derivatives demonstrated significant antiproliferative activity. For instance, the methyl ester derivative known as compound 8 was identified as a particularly active agent, possessing significant growth inhibitory activity across a panel of 52 cell lines. researchgate.net The antiproliferative effects are not solely attributed to the presence of the benzodioxole ring, as some derivatives show little to no activity, indicating that the nature and position of substituents on the scaffold are critical for cytotoxicity. nih.gov The table below summarizes the growth inhibitory effects of selected 1,3-benzodioxole derivatives against various human cancer cell lines, as evaluated by the National Cancer Institute (NCI).

| Compound | Panel/Cell Line | GI₅₀ (µM) | TGI (µM) |

| 8 | Leukemia | ||

| CCRF-CEM | 1.9 | 6.8 | |

| K-562 | 2.1 | 7.9 | |

| MOLT-4 | 1.8 | 6.4 | |

| SR | 1.7 | 11 | |

| 8 | Ovarian Cancer | ||

| IGROV1 | 2.3 | 12 | |

| OVCAR-3 | 2.6 | 13 | |

| OVCAR-4 | 2.4 | 12 | |

| 12 | Leukemia | ||

| K-562 | 11 | 42 | |

| SR | 12 | 45 | |

| 19 | Renal Cancer | ||

| A498 | 13 | 51 | |

| CAKI-1 | 14 | 53 | |

| Data sourced from Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. The GI₅₀ value represents the concentration causing 50% growth inhibition, while the TGI value is the concentration for total growth inhibition. |

Molecular Mechanisms of Biological Action

Understanding the molecular interactions and the subsequent modulation of cellular pathways is crucial for characterizing the bioactivity of this compound scaffolds.

The biological activity of 1,3-benzodioxole derivatives is initiated by their physical binding to protein targets. In the case of auxin receptor agonism, molecular docking analyses have provided insights into the binding interactions between the 1,3-benzodioxole derivative K-10 and the TIR1 receptor. nih.govresearchgate.net These computational studies revealed that K-10 exhibits a stronger binding ability with TIR1 compared to the natural auxin 1-naphthylacetic acid (NAA). nih.govresearchgate.net

The binding mechanism for auxin agonists within the TIR1 pocket is described as a "molecular glue" model. nih.gov The agonist molecule settles into a hydrophobic pocket on the TIR1 protein surface. This binding event stabilizes the interaction between TIR1 and its substrate, an Aux/IAA protein, by increasing the extent of hydrophobic interactions among the three components. nih.gov The 1,3-benzodioxole scaffold and its substituents play a crucial role in forming these specific, attractive interactions that drive the compound's affinity and subsequent biological function.

Following ligand-target binding, 1,3-benzodioxole derivatives can modulate intracellular signaling cascades, leading to broad cellular responses.

In the context of auxin agonism, the binding of K-10 to the TIR1 receptor directly enhances auxin-related signaling responses. nih.govresearchgate.net This was demonstrated by the significant enhancement of transcriptional activity from an auxin response reporter (DR5:GUS). researchgate.net Furthermore, transcriptome analysis confirmed that K-10 induces a transcriptional response common to that of natural auxin and leads to the down-regulation of genes that inhibit root growth. researchgate.net

Regarding antiproliferative effects, the growth inhibition observed in cancer cell lines implies that these compounds interfere with signaling pathways essential for cell survival and proliferation. researchgate.net While specific pathway details for the broader class of antiproliferative 1,3-benzodioxoles are diverse, the significant cytotoxic and cytostatic activities point towards the modulation of pathways controlling the cell cycle and apoptosis. nih.govnih.gov The structure-activity relationship studies, which show that converting the methylenedioxy unit can dramatically reduce antitumor activity, underscore the critical role of the 1,3-benzodioxole ring system in interacting with and modulating these vital cellular pathways. nih.gov

Environmental and Biological Metabolism of 1,3 Benzodioxole Compounds

Microbial Biodegradation Pathways

The biodegradation of aromatic compounds by microorganisms is a key process in their environmental removal. Bacteria, in particular, have evolved diverse enzymatic systems to break down complex organic molecules. For compounds containing the 1,3-benzodioxole (B145889) moiety, microbial degradation often initiates with the cleavage of the dioxole ring, a critical step that makes the molecule more susceptible to further breakdown.

Genera of bacteria such as Pseudomonas and Rhodococcus are well-known for their metabolic versatility and ability to degrade a wide range of aromatic hydrocarbons. mdpi.com While direct evidence for the degradation of 5-isopropyl-1,3-benzodioxole by specific microbial pathways is not extensively documented, the metabolism of related compounds like safrole and isosafrole provides a model for potential degradation routes. The initial attack on the 1,3-benzodioxole ring is often catalyzed by monooxygenase or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. This hydroxylation is a crucial activation step, leading to the formation of catechols.

Once the catechol intermediate is formed, the aromatic ring is susceptible to cleavage by either ortho- or meta-cleavage pathways, which are common strategies employed by bacteria to degrade aromatic compounds. These pathways ultimately lead to the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle, resulting in the complete mineralization of the compound to carbon dioxide and water.

Biotransformation Mechanisms and Metabolite Identification

The biotransformation of 1,3-benzodioxole derivatives involves a series of enzymatic reactions that modify the parent compound, leading to the formation of various metabolites. The identification of these metabolites is crucial for understanding the degradation pathway and assessing the potential toxicity of the breakdown products.

For safrole, a structurally similar compound with an allyl side chain, metabolism in mammals primarily involves oxidation of the allyl group and cleavage of the methylenedioxy ring to form allylcatechol and propenylcatechol. foodb.ca It is plausible that microbial biotransformation of this compound would also involve initial oxidation of the isopropyl side chain and/or the benzodioxole ring.

Table 1: Potential Biotransformation Reactions for this compound

| Reaction Type | Potential Metabolite(s) | Enzymatic System (Hypothesized) |

| Isopropyl Side-Chain Hydroxylation | 1-(1,3-benzodioxol-5-yl)propan-1-ol, 1-(1,3-benzodioxol-5-yl)propan-2-ol | Cytochrome P450 monooxygenases |

| Aromatic Ring Hydroxylation | 5-isopropyl-1,3-benzodioxol-4-ol, 6-isopropyl-1,3-benzodioxol-5-ol | Aromatic monooxygenases/dioxygenases |

| Dioxole Ring Cleavage | 4-isopropylcatechol | Methylenedioxy ring-cleaving enzymes |

This table is based on hypothesized pathways extrapolated from related compounds and general microbial metabolism of aromatic compounds.

The identification of such metabolites typically involves analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which allow for the separation and structural elucidation of the biotransformation products.

Environmental Fate and Transport Assessment

The environmental fate of a chemical compound is determined by a combination of its physical and chemical properties and its susceptibility to transformation processes such as biodegradation, photodegradation, and hydrolysis. The transport of a compound in the environment is influenced by factors like its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

For this compound, its relatively low water solubility and moderate octanol-water partition coefficient (logP) would suggest a tendency to partition to organic matter in soil and sediment. This adsorption can reduce its mobility in the environment but may also decrease its bioavailability to microorganisms, potentially slowing down its biodegradation rate.

The persistence of 1,3-benzodioxole derivatives in the environment is variable and depends on the specific environmental conditions, including the presence of adapted microbial populations. In environments with a history of exposure to similar compounds, microbial communities may be acclimated and capable of more rapid degradation. Conversely, in pristine environments, the degradation may be slower. Further research is needed to determine the specific half-life of this compound in different environmental compartments such as soil and water.

Natural Occurrence and Biosynthetic Considerations of Benzodioxole Containing Compounds

Identification in Natural Products (e.g., Sesamin (B1680957), Piper longum Phytochemicals)

The 1,3-benzodioxole (B145889) moiety is present in numerous phytochemicals, notably in lignans (B1203133) and alkaloids. nih.gov These compounds are distributed across various plant families and have been the subject of extensive research due to their biological activities.

Sesamin , a major lignan (B3055560) found in sesame seeds (Sesamum indicum), is a prominent example of a natural product containing the benzodioxole structure. oup.commdpi.com In fact, sesamin is characterized by the presence of two such rings within its furofuran skeleton. oup.comnih.gov First isolated in 1894, it is one of the most abundant lignans in sesame seed oil. oup.comresearchgate.net Beyond sesame, sesamin has been identified in other plant species, though typically in lower concentrations. researchgate.net

Piper longum (long pepper) is another significant natural source of compounds featuring the benzodioxole ring. nih.gov The fruit of this plant contains a variety of bioactive molecules, including alkaloids and lignans. mdpi.com Among these, the pungent alkaloid piperine is a well-known constituent that incorporates a 1,3-benzodioxole group in its structure. researchgate.net Additionally, P. longum has been reported to contain other benzodioxole compounds, including sesamin itself. researchgate.net The presence of these compounds contributes to the plant's traditional use in various medicinal systems. nih.gov

Other notable natural products containing the 1,3-benzodioxole scaffold include safrole, found in sassafras oil, and myristicin (B1677595) from nutmeg. nih.gov

Below is a table summarizing key natural products that feature the 1,3-benzodioxole scaffold.

| Compound Name | Chemical Class | Primary Natural Source(s) | Key Structural Feature |

| Sesamin | Lignan | Sesamum indicum (Sesame) | Contains two 1,3-benzodioxole moieties. oup.comnih.gov |

| Piperine | Alkaloid | Piper longum, Piper nigrum | Contains one 1,3-benzodioxole moiety. researchgate.net |

| Safrole | Phenylpropene | Sassafras plants, Camphor wood | Contains one 1,3-benzodioxole moiety. nih.gov |

| Myristicin | Phenylpropene | Nutmeg, Mace, Parsley | Contains one 1,3-benzodioxole moiety. nih.gov |

| Piperitol | Lignan | Sesamum indicum (Sesame) | Biosynthetic precursor to sesamin with one 1,3-benzodioxole moiety. researchgate.net |

Proposed Biosynthetic Pathways of Related Benzodioxole Scaffolds

The biosynthesis of the 1,3-benzodioxole ring, often referred to as methylenedioxy bridge formation, is a key step in the production of many specialized plant metabolites. oup.comnih.gov Research into the biosynthesis of lignans like sesamin has provided significant insights into this enzymatic process.

The pathway originates from the general phenylpropanoid pathway , which produces a wide array of plant secondary metabolites from the amino acid phenylalanine. wikipedia.orgfrontiersin.org

Formation of Phenylpropanoid Precursors: The pathway begins with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce various hydroxycinnamic acids. wikipedia.orgnih.gov Through a series of enzymatic steps, these are converted to monolignols, with coniferyl alcohol being a key intermediate for lignan biosynthesis. researchgate.net

Dimerization to Form the Lignan Backbone: The central step in forming the furofuran lignan backbone is the stereospecific coupling of two coniferyl alcohol molecules. This reaction is guided by a dirigent protein (DIR) and results in the formation of pinoresinol (B1678388) , the initial lignan precursor for sesamin. oup.comnih.gov

Methylenedioxy Bridge Formation: The characteristic 1,3-benzodioxole structure is formed from the ortho-methoxyphenol groups present in the pinoresinol molecule. This conversion is catalyzed by specific cytochrome P450-dependent monooxygenases. nih.govnih.gov In sesame (Sesamum indicum), the enzyme CYP81Q1 has been identified as being responsible for this transformation. oup.comresearchgate.net

The reaction proceeds in a stepwise manner. First, CYP81Q1 catalyzes the formation of one methylenedioxy bridge on (+)-pinoresinol to yield (+)-piperitol . nih.govresearchgate.net

Subsequently, the same enzyme catalyzes the formation of a second methylenedioxy bridge on (+)-piperitol to produce (+)-sesamin . nih.govresearchgate.net

This enzymatic mechanism, involving a cytochrome P450 enzyme that catalyzes dual methylenedioxy bridge formations, is a crucial finding in understanding the biosynthesis of complex benzodioxole-containing natural products. nih.gov Similar P450-dependent reactions are responsible for forming this bridge in the biosynthesis of other classes of natural products, such as benzylisoquinoline alkaloids. nih.gov The expression of the genes encoding these enzymes, like CYP81Q1, is often highly regulated and specific to certain tissues and developmental stages, such as in developing seeds. researchgate.netpnu.ac.ir

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways and Derivatization Strategies

Future research will likely focus on creating more efficient, versatile, and selective methods for synthesizing and modifying 5-Isopropyl-1,3-benzodioxole. While classical methods exist, the development of novel synthetic routes is crucial for accessing a wider range of derivatives with potentially enhanced biological activities.

Key areas for development include:

Advanced Coupling Reactions: Modern cross-coupling techniques, such as the Suzuki-Miyaura coupling, have already been successfully applied to other 1,3-benzodioxole (B145889) derivatives to create new carbon-carbon bonds. researchgate.net Future work could adapt these powerful methods to introduce diverse aryl or heterocyclic substituents onto the this compound core, generating extensive libraries of novel compounds for biological screening. researchgate.net

C-H Functionalization: Direct C-H activation and functionalization represent a highly atom-economical approach to derivatization. Research aimed at selectively activating and modifying the C-H bonds on the aromatic ring or the isopropyl group of this compound would provide a streamlined pathway to new analogues, bypassing the need for pre-functionalized starting materials.

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," has been utilized to append triazole rings to the benzodioxole scaffold. researchgate.net This strategy could be employed to link this compound to other pharmacophores, peptides, or probes to investigate its biological targets and mechanisms of action.

A summary of potential derivatization strategies is presented below.

| Strategy | Description | Potential Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | Introduction of diverse aromatic and heterocyclic groups. researchgate.net |

| C-H Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-X bond. | Highly efficient and atom-economical synthesis of new derivatives. |

Deeper Mechanistic Elucidation of Biological Interactions

While the broader class of 1,3-benzodioxoles is known for various biological effects, the specific molecular mechanisms of this compound are not well-defined. Future research must move beyond preliminary screening to pinpoint the precise molecular targets and pathways through which this compound exerts its effects.

Prospective research avenues include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins, enzymes, or receptors that interact with this compound. The 1,3-benzodioxole system is a key feature in some clinical antitumor agents, and understanding its structure-activity relationship (SAR) is crucial. nih.gov

Enzyme Inhibition Studies: Given that many benzodioxole derivatives exhibit anticancer and anti-inflammatory properties, detailed enzymatic assays are warranted. nih.gov For instance, investigating the inhibitory effects on enzymes like cyclooxygenases (COX), which are implicated in inflammation, could reveal specific therapeutic applications. nih.gov

Cellular Pathway Analysis: Employing cell-based assays and molecular biology techniques to understand how this compound influences cellular signaling cascades, gene expression, and processes like apoptosis. For example, some benzodioxoles have been shown to induce apoptosis in cancer cells, and understanding this process is vital. nih.gov

Integration of Advanced Computational Approaches in Drug Discovery

Computational chemistry and bioinformatics offer powerful tools to accelerate the drug discovery process. Integrating these approaches can rationalize experimental findings, predict the properties of new derivatives, and guide the design of more potent and selective molecules.

Future computational efforts should include:

Molecular Docking and Virtual Screening: Using the three-dimensional structure of known biological targets to perform molecular docking simulations with this compound and its virtual derivatives. This can help predict binding affinities and modes, prioritizing compounds for synthesis and experimental testing. scielo.org.mx Computational studies have been effectively used to design potent inhibitors based on similar scaffolds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical correlation between the structural features of this compound derivatives and their biological activity. These models can then be used to predict the activity of unsynthesized compounds.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound when bound to its biological target. This can provide insights into the stability of the interaction, the role of solvent molecules, and the conformational changes that occur upon binding.

The table below outlines key computational tools and their applications.

| Computational Tool | Application in Drug Discovery |

|---|---|

| Molecular Docking (e.g., AutoDock) | Predicts the preferred orientation and binding affinity of a ligand to a receptor. |

| Virtual Screening | Screens large libraries of virtual compounds against a target to identify potential hits. scielo.org.mx |

| QSAR | Correlates chemical structure with biological activity to guide lead optimization. |

Exploration of Sustainable and Environmentally Benign Chemical Processes

In line with the principles of green chemistry, future research must also address the environmental impact of synthesizing this compound and its derivatives. The development of sustainable processes is essential for both laboratory-scale research and potential industrial-scale production.

Key areas for green chemistry research include:

Use of Greener Solvents: Shifting away from volatile and hazardous organic solvents towards more environmentally friendly alternatives like water, supercritical fluids, or deep eutectic solvents. researchgate.net The use of aqueous media, in particular, is highly desirable as it is inexpensive and non-toxic. researchgate.net

Catalyst Development: Focusing on the use of heterogeneous, recyclable catalysts, such as carbon-based solid acids, to replace homogeneous catalysts that are often difficult to separate from the reaction mixture and can lead to waste. google.com Such catalysts have shown high conversion rates and selectivity in the synthesis of the core 1,3-benzodioxole structure. google.com

Energy-Efficient Methodologies: Exploring alternative energy sources like microwave irradiation and ultrasonication to drive chemical reactions. These techniques can often lead to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net

Q & A

Q. What are the standard synthetic routes for 5-Isopropyl-1,3-benzodioxole?

- Methodological Answer : The synthesis typically involves functionalization of the benzodioxole core via alkylation or coupling reactions. For example, lithiation of 5-substituted benzodioxoles followed by reaction with isopropyl halides can introduce the isopropyl group (e.g., lithiation with n-BuLi at −78°C and quenching with 2-bromopropane) . Alternative routes include Claisen-Schmidt condensation for chalcone derivatives or formylation using m-CPBA in chloroform to generate reactive intermediates . Key Synthetic Routes :

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Lithiation-Alkylation | n-BuLi, 2-bromopropane, −78°C | 75–85 | |

| Formylation | m-CPBA, CHCl₃, 0°C | 80 | |

| Chalcone Condensation | Aldehyde derivatives, base catalysis | 60–70 |

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Structural elucidation relies on multimodal spectroscopy:

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.2 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) confirm substitution patterns .

- FT-IR : Peaks at 1600–1500 cm⁻¹ (C=C aromatic) and 1250–1100 cm⁻¹ (C-O-C dioxole) .

- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₁H₁₂O₂: 176.0837) .

- XRD : Crystallographic data to confirm stereochemistry and packing .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for bioactive molecules, particularly in:

- Antimicrobial Agents : Derivatives show activity against Staphylococcus aureus (MIC ≤ 2 µg/mL) via membrane disruption .

- Enzyme Inhibitors : Modifications targeting cytochrome P450 isoforms (e.g., CYP3A4) for drug metabolism studies .

- Natural Product Analogues : Mimicking methylenedioxy (MDP) motifs in plant alkaloids for cytotoxicity screening .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents on the benzodioxole ring?

- Methodological Answer : Optimization involves:

- Temperature Control : Lower temperatures (−78°C) minimize side reactions during lithiation .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution yields by 15–20% .

Q. What computational methods predict the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Strategies include:

Q. What challenges exist in copolymerizing this compound with styrene or other monomers?

- Methodological Answer : Challenges include:

- Reactivity Ratios : Adjusting feed ratios (e.g., r₁ = 0.8 for benzodioxole, r₂ = 1.2 for styrene) to control copolymer composition .

- Thermal Stability : Degradation above 200°C limits processing methods .

- Solubility : Use of chlorinated solvents (e.g., chloroform) improves monomer compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.